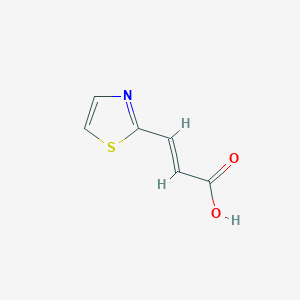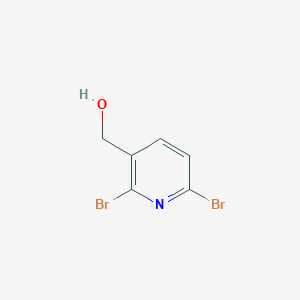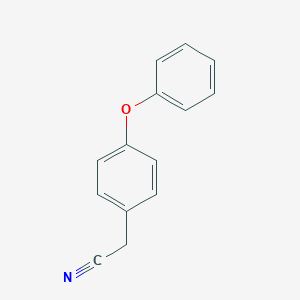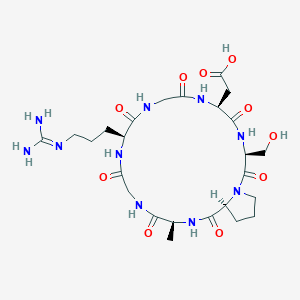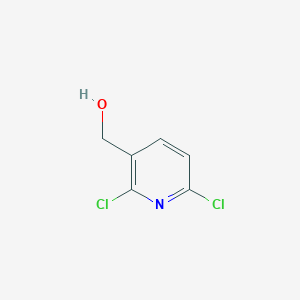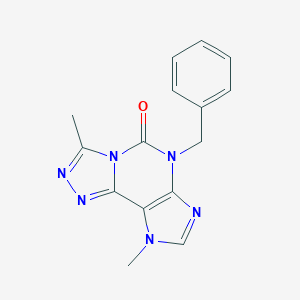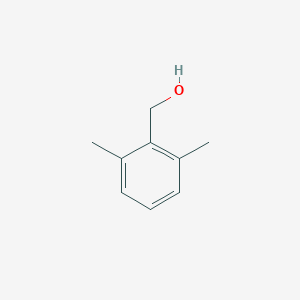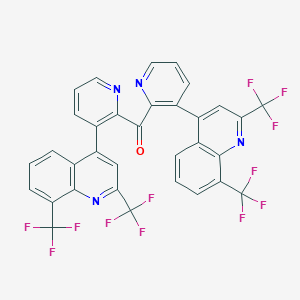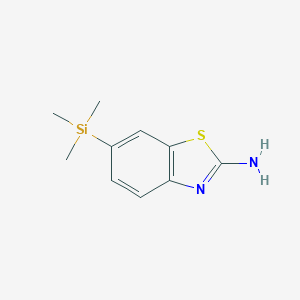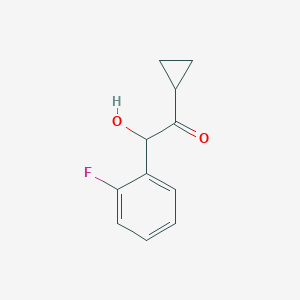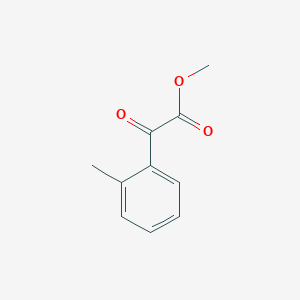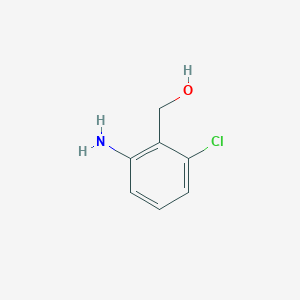
(2-Bromo-6-nitrophenyl)methanol
Vue d'ensemble
Description
The compound "(2-Bromo-6-nitrophenyl)methanol" is a brominated and nitrated derivative of phenylmethanol. It is characterized by the presence of a bromine atom and a nitro group attached to the benzene ring, which are known to influence the chemical reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of brominated and nitrated phenolic compounds can be achieved through various methods. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, a related compound, involves the reaction of 4-bromophenol with benzoyl chloride . Although the exact synthesis of "(2-Bromo-6-nitrophenyl)methanol" is not detailed in the provided papers, similar brominated and nitrated compounds are typically synthesized through electrophilic aromatic substitution reactions, where the bromine and nitro groups are introduced into the aromatic ring.
Molecular Structure Analysis
The molecular structure of brominated and nitrated phenolic compounds can be determined using X-ray crystallography. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed to be monoclinic with specific cell dimensions . While the structure of "(2-Bromo-6-nitrophenyl)methanol" is not explicitly provided, it can be inferred that the presence of substituents such as bromine and nitro groups would affect the electron density and steric hindrance in the molecule, potentially influencing its reactivity and crystal packing.
Chemical Reactions Analysis
The reactivity of brominated and nitrated compounds in chemical reactions is influenced by the electron-withdrawing effects of the nitro group and the leaving group ability of the bromine atom. For example, reactions of nitrobromostyrenes with methoxide and thiophenoxide ions have been studied, showing that the thiophenoxide ion reacts by direct substitution, while the methoxide ion can lead to different products depending on the isomer . Similarly, the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base involves the formation of various products through concurrent decomposition pathways . These studies suggest that "(2-Bromo-6-nitrophenyl)methanol" would also exhibit interesting reactivity patterns, particularly in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and nitrated phenolic compounds are significantly affected by their functional groups. The presence of a bromine atom and a nitro group can increase the density and change the solubility of the compound in various solvents. The rate constants for reactions involving similar compounds, such as 2-bromo-3-nitro-5-X-thiophens, have been measured, indicating that substituents on the aromatic ring can influence the reactivity . Although the specific properties of "(2-Bromo-6-nitrophenyl)methanol" are not provided, it can be expected to have unique solubility, density, and reactivity profiles due to its substituents.
Applications De Recherche Scientifique
Kinetic Studies in Thiophen Series
Spinelli et al. (1972) explored the kinetics of piperidino-debromination of various thiophen compounds, including some related to 2-bromo-6-nitrophenyl compounds, in methanol. Their study demonstrated the applicability of the Hammett relationship to tetrasubstituted thiophens, offering insights into the kinetic behavior of these compounds (Spinelli, Consiglio, & Corrao, 1972).
Substituent Effects and Reaction Kinetics
Spinelli et al. (1972) also investigated the transmission of substituent effects in thiophen compounds, examining the kinetics of reactions with sodium benzenethiolate in methanol. This study provided valuable information on how different substituents affect the reaction kinetics in compounds similar to 2-bromo-6-nitrophenylmethanol (Spinelli, Guanti, & Dell'erba, 1972).
Linear Free Energy Relationships
In a related study, Consiglio et al. (1981) measured the reaction rates of 2-bromo-3-nitro-5-X-thiophens with substituted anilines in methanol, contributing to the understanding of linear free energy relationships in similar compounds (Consiglio, Arnone, Spinelli, Noto, & Frenna, 1981).
Photorelease Mechanisms in 2-Nitrobenzyl Compounds
Il'ichev et al. (2004) explored the methanol photorelease mechanisms from 2-nitrobenzyl methyl ether and related compounds. This research is crucial for understanding the photochemical behavior of related nitrobenzyl derivatives, including those similar to (2-bromo-6-nitrophenyl)methanol (Il'ichev, Schwörer, & Wirz, 2004).
Impact on Degradation Rate of Bronopol
Matczuk et al. (2012) examined the impact of various chemical and physical factors on the degradation rate of bronopol, a compound structurally related to (2-bromo-6-nitrophenyl)methanol. This research sheds light on how different conditions can influence the stability and degradation of similar compounds (Matczuk, Obarski, & Mojski, 2012).
Inhibitors of PqsD in Pseudomonas Aeruginosa
Storz et al. (2014) conducted a study on (2-nitrophenyl)methanol derivatives, which are structurally related to (2-bromo-6-nitrophenyl)methanol, focusing on their role as inhibitors of PqsD in Pseudomonas aeruginosa. This research offers insights into the potential biomedical applications of these compounds (Storz, Allegretta, Kirsch, Empting, & Hartmann, 2014).
Safety And Hazards
The safety information for “(2-Bromo-6-nitrophenyl)methanol” indicates that it is a substance that requires caution during handling . The compound has been assigned the GHS07 pictogram, and the signal word “Warning” has been applied to it . The hazard statement H302 has been assigned to this compound, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(2-bromo-6-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLXWADSIGOEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593831 | |
| Record name | (2-Bromo-6-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-6-nitrophenyl)methanol | |
CAS RN |
861106-91-4 | |
| Record name | (2-Bromo-6-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)
